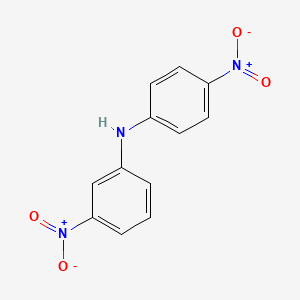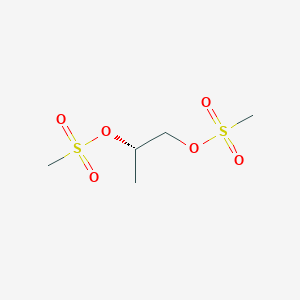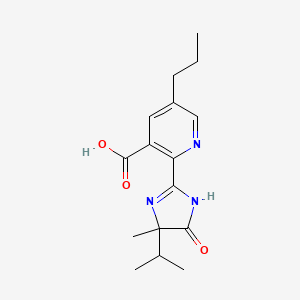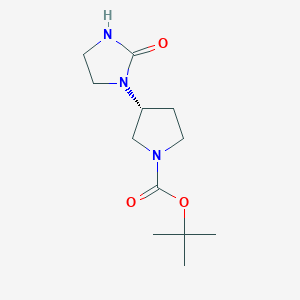
3-Nitro-N-(4-nitrophenyl)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-N-(4-nitrophenyl)aniline is an organic compound with the molecular formula C12H9N3O4. It is a derivative of aniline, where the amino group is substituted with nitro groups at the 3 and 4 positions on the phenyl rings. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-nitrophenyl)aniline typically involves the nitration of N-phenyl-3-nitroaniline. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:
- Dissolution of N-phenyl-3-nitroaniline in concentrated sulfuric acid.
- Slow addition of concentrated nitric acid to the solution while maintaining a low temperature.
- Stirring the reaction mixture for a specific period to ensure complete nitration.
- Quenching the reaction by pouring the mixture into ice-cold water.
- Isolation and purification of the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of 3-nitro-N-(4-nitrophenyl)aniline follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium hydroxide.
Coupling: Diazonium salts, alkaline conditions.
Major Products Formed
Reduction: 3-amino-N-(4-aminophenyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Azo dyes and pigments.
Applications De Recherche Scientifique
3-Nitro-N-(4-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-nitro-N-(4-nitrophenyl)aniline involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various biochemical pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, affecting replication and transcription processes.
Redox Reactions: The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroaniline: Similar structure but with a single nitro group at the para position.
3-Nitroaniline: Similar structure with a nitro group at the meta position.
2-Nitroaniline: Similar structure with a nitro group at the ortho position.
Uniqueness
3-Nitro-N-(4-nitrophenyl)aniline is unique due to the presence of two nitro groups at specific positions on the phenyl rings, which imparts distinct chemical reactivity and biological properties compared to its analogs.
Propriétés
Numéro CAS |
15979-87-0 |
|---|---|
Formule moléculaire |
C12H9N3O4 |
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
3-nitro-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)11-6-4-9(5-7-11)13-10-2-1-3-12(8-10)15(18)19/h1-8,13H |
Clé InChI |
GBRRZYZALUGPSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]-L-histidyl-L-phenylalaninamide](/img/structure/B15218862.png)
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)



![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
![7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15218901.png)



![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)



